Pyrazole derivative 19
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Overview
Description
Pyrazole derivative 19 is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivative 19 typically involves the condensation of phenylhydrazine with ethyl acetoacetate under controlled conditions. One efficient and environmentally friendly approach uses a nano-zinc oxide catalyst to facilitate the reaction . The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivative 19 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Pyrazole derivative 19 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrazole derivative 19 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.
1,3,5-Substituted Pyrazoles: Compounds with various substituents at positions 1, 3, and 5 of the pyrazole ring.
Pyrazolone Derivatives: Compounds containing a pyrazole ring with a ketone group at position 4.
Uniqueness of Pyrazole Derivative 19
Pyrazole derivative 19 is unique due to its specific substitution pattern and the presence of functional groups that enhance its biological activity. Its structure allows for versatile chemical modifications, making it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C21H20Cl3N3OS |
---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
N-[[5-(5-chlorothiophen-2-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C21H20Cl3N3OS/c1-12-16(11-25-21(28)13-4-2-3-5-13)26-27(17-7-6-14(22)10-15(17)23)20(12)18-8-9-19(24)29-18/h6-10,13H,2-5,11H2,1H3,(H,25,28) |
InChI Key |
WBIDOYNZOLUBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CNC(=O)C2CCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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